![molecular formula C13H26N2O5 B1297173 tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate CAS No. 98642-15-0](/img/structure/B1297173.png)
tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate
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Overview
Description
“tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate” is a compound that involves the tert-butyloxycarbonyl (Boc) group . The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Synthesis Analysis
The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .
Molecular Structure Analysis
The molecular structure of this compound involves the tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Chemical Reactions Analysis
Deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Scientific Research Applications
Synthesis of Biocompatible Polymers
This compound is utilized in the synthesis of biocompatible polymers. Its derivatives, particularly epoxide derivatives, are employed in creating polymers through alternating copolymerization with carbon dioxide. The resulting polymers, such as poly(tert-butyl 3,4-dihydroxybutanoate carbonate), exhibit desirable properties like high carbonate linkage and regioselectivity, along with a suitable glass-transition temperature. These polymers are promising for applications in biodegradable materials and drug delivery systems .
Asymmetric Synthesis of Amino Acid Derivatives
The compound plays a crucial role in the asymmetric synthesis of unsaturated β-amino acid derivatives. For instance, the synthesis of (3R)-(E)-3-(N-tert-butoxycarbonyl)aminohex-4-enoate leverages this compound, utilizing lithium (α-methylbenzyl)allylamide and (E,E)-tert-butyl hex-2,4-dienoate as starting materials. This process is significant for producing compounds with specific stereochemistry, which are valuable in pharmaceutical research.
Synthesis of Biologically Active Substances
It is instrumental in synthesizing biologically active substances. Its N-protected methyl variants can be reduced to yield erythro-hydroxy esters and hydroxy esters, which are further transformed into biologically active substances like sperabillin C and ®-GABOB. This synthesis route is facilitated by the use of baker’s yeast for the reduction process.
Chiral Synthesis and Catalytic Hydrogenation
Chiral derivatives of this compound are used in chiral synthesis and catalytic hydrogenation to produce β-hydroxy-acid derivatives. These derivatives are essential for generating compounds with precise stereochemistry, which is crucial for the development of new pharmaceuticals.
Aminocarbonate Synthesis
The compound serves in the synthesis of tert-butyl aminocarbonate, a compound that can rapidly acylate amines in both organic and aqueous solutions. This property is significant for biochemical applications where acylation reactions are required, such as in peptide synthesis.
Synthesis of Benzyl Aminocarbonate Derivatives
It is also used in the synthesis of benzyl aminocarbonate derivatives. These derivatives are important intermediates in the production of various pharmaceuticals and can be used in a variety of organic synthesis reactions.
Deprotection of N-tert-Butoxycarbonyl Group
The compound is involved in the mild deprotection of the N-tert-butoxycarbonyl (N-Boc) group. This is a crucial step in the synthesis of many pharmaceuticals, as the N-Boc group is commonly used to protect amine functionalities during synthesis processes .
Guanylation of Aryl Amines
Lastly, it is used as a reagent for the guanylation of aryl amines, catalyzed by lanthanum amides. This reaction is important for the synthesis of compounds that contain guanidine groups, which are found in a variety of biologically active molecules .
Mechanism of Action
Target of Action
The primary target of Di-tert-butyl (2-hydroxypropane-1,3-diyl)dicarbamate, also known as tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate, is the amino group in organic compounds . This compound is a protecting group used in organic synthesis .
Mode of Action
The compound acts by protecting the amino group in organic compounds during synthesis . The tert-butyloxycarbonyl (Boc) group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic compounds. It allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Pharmacokinetics
The compound is soluble in chloroform and methanol , which suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the successful synthesis of organic compounds with protected amino groups . This protection is crucial for the creation of complex organic compounds, including natural products, amino acids, and peptides .
Action Environment
The efficacy and stability of Di-tert-butyl (2-hydroxypropane-1,3-diyl)dicarbamate are influenced by environmental factors such as temperature and pH . For instance, the Boc group is installed under basic conditions , and the reactions for the deprotection of the N-Boc group take place under room temperature conditions .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions of this compound could involve its use in the synthesis of many organic compounds, including epidermal growth factor analogs . It has been shown to have pharmacokinetic properties that are similar to those of epidermal growth factor and can be used for the treatment of cancer .
properties
IUPAC Name |
tert-butyl N-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5/c1-12(2,3)19-10(17)14-7-9(16)8-15-11(18)20-13(4,5)6/h9,16H,7-8H2,1-6H3,(H,14,17)(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIPILTVJGFFID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327423 |
Source
|
Record name | tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate | |
CAS RN |
98642-15-0 |
Source
|
Record name | tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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